Chlorine pentafluoride

説明

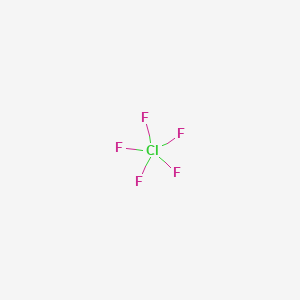

Chlorine pentafluoride is an interhalogen compound with the chemical formula ClF₅. It is a colorless gas that is known for being a strong oxidizing agent.

準備方法

Chlorine pentafluoride can be prepared through several synthetic routes. One common method involves the fluorination of chlorine trifluoride at high temperatures and pressures: [ \text{ClF}_3 + \text{F}_2 \rightarrow \text{ClF}_5 ] Another method involves the direct reaction of chlorine with fluorine: [ \text{Cl}_2 + 5\text{F}_2 \rightarrow 2\text{ClF}_5 ] Additionally, certain metal fluorides, such as cesium tetrafluorochlorate, can react with fluorine to produce this compound and the corresponding alkali metal fluoride: [ \text{CsClF}_4 + \text{F}_2 \rightarrow \text{CsF} + \text{ClF}_5 ] Nickel fluoride can catalyze these reactions to improve yield and efficiency .

化学反応の分析

Chlorine pentafluoride undergoes various types of chemical reactions, including:

Hydrolysis: In a highly exothermic reaction, this compound reacts with water to produce chloryl fluoride and hydrogen fluoride[ \text{ClF}_5 + 2\text{H}_2\text{O} \rightarrow \text{ClO}_2\text{F} + 4\text{HF} ]

Fluorination: It is a strong fluorinating agent and reacts readily with most elements, including metals and nonmetals, except for noble gases, nitrogen, oxygen, and fluorine

科学的研究の応用

Scientific Research Applications

- Rocket Propellant

- Fluorinating Agent

- Chemical Reactions

Case Studies

- Propellant Testing

- Synthesis of Fluorinated Compounds

Safety and Toxicity Considerations

Despite its promising applications, this compound poses significant health risks due to its corrosive nature and toxicity. Exposure can lead to severe respiratory distress and chemical burns; therefore, handling requires stringent safety protocols .

Toxicity Data Summary

| Exposure Level (ppm) | Effects |

|---|---|

| 3 | No observed effect level |

| 10 | Mild lung congestion in animal studies |

| 30 | Severe irritation and lung congestion |

These findings underscore the need for careful risk assessment when utilizing this compound in industrial processes .

作用機序

The mechanism by which chlorine pentafluoride exerts its effects is primarily through its strong oxidizing and fluorinating properties. It can readily donate fluorine atoms to other substances, facilitating various chemical reactions. The molecular targets and pathways involved include the oxidation of metals and the fluorination of organic and inorganic compounds .

類似化合物との比較

Chlorine pentafluoride can be compared with other interhalogen compounds such as:

Chlorine trifluoride (ClF₃): Similar in structure but less oxidizing and fluorinating than this compound.

Bromine pentafluoride (BrF₅): Another strong fluorinating agent, but with different reactivity and physical properties.

Iodine pentafluoride (IF₅): Less reactive compared to this compound but still a potent fluorinating agent

This compound stands out due to its high reactivity and strong oxidizing nature, making it a valuable compound in specific scientific and industrial applications.

生物活性

Chlorine pentafluoride (ClF₅) is an interhalogen compound that exhibits significant biological activity primarily due to its highly toxic and corrosive nature. This article explores the biological implications, toxicity profiles, and relevant research findings concerning this compound.

This compound is characterized by a square pyramidal molecular geometry, which contributes to its strong oxidizing properties. It was first synthesized in 1963 through the fluorination of chlorine trifluoride under high-temperature and pressure conditions. The compound is a colorless gas at room temperature and can react violently with moisture, producing hydrofluoric acid, which adds to its hazardous profile .

Toxicological Profile

This compound is classified as a highly toxic substance with severe health risks associated with exposure. The following table summarizes key toxicological data:

Mechanism of Toxicity

The primary mechanism of toxicity involves respiratory distress, as this compound penetrates lung tissue, leading to edema and potential pneumonia at lethal concentrations. It also acts as a potent irritant to the eyes and respiratory tract even at lower concentrations .

Case Studies

- Animal Studies : Research conducted by MacEwen and Vernot (1972) involved exposing various animal models (rats, monkeys, dogs) to this compound. The study demonstrated immediate signs of irritation (lacrimation, salivation) across all species at concentrations as low as 10 ppm, highlighting the compound's acute toxicity .

- Environmental Impact : this compound's potential environmental impact has also been studied, particularly regarding its interactions with moisture in the atmosphere leading to the formation of harmful byproducts like hydrofluoric acid. Such reactions pose risks not only to human health but also to ecological systems .

特性

IUPAC Name |

pentafluoro-λ5-chlorane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF5/c2-1(3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSWNNXPAWSACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FCl(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF5 | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chlorine pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894056 | |

| Record name | Chlorine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorine pentafluoride appears as a colorless gas with a sweet odor. Toxic by inhalation and an irritant to skin, eyes and mucus membranes. Corrosive. Heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. Used as an oxidizer in propellants., Colorless gas with a sweet odor; [CAMEO] | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13637-63-3 | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine fluoride (ClF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorine pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorine pentafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorine-pentafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorine pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RJ1HW01H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of chlorine pentafluoride?

A1: this compound has the molecular formula ClF5 and a molecular weight of 130.44 g/mol.

Q2: What is the molecular structure of this compound?

A2: this compound exists as a square pyramidal molecule. [, ]

Q3: What are the physical properties of this compound?

A3: this compound is a colorless gas at room temperature but condenses into a pale yellow liquid at -13.1 °C. It has a higher vapor pressure and a lower melting point compared to chlorine trifluoride (ClF3). [, ]

Q4: What spectroscopic techniques are used to study this compound?

A4: Researchers utilize various spectroscopic methods to analyze this compound, including infrared (IR) spectroscopy, Raman spectroscopy, microwave spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into its molecular structure, bonding, and interactions with other molecules. [, , , , ]

Q5: How does this compound behave under dynamic conditions with metals?

A5: Research on dynamic compatibility has explored factors like maximum velocity, adiabatic compression, liquid impact, flexing, vibration, and liquid phase shock waves. These studies help determine the suitability of materials for handling this compound in dynamic systems. []

Q6: What are the challenges of using this compound in attitude control systems (ACS)?

A6: this compound's reactive nature poses challenges for ACS valve design. Studies have investigated material compatibility and identified surface finish deterioration as a significant concern. Research focuses on finding suitable materials and designs to mitigate this issue. [, , ]

Q7: How does this compound affect valve sealing surfaces?

A7: Research indicates that this compound can cause significant surface finish deterioration in valve sealing and impact areas, more so than in non-sealing regions. This degradation mechanism is a crucial consideration for valve design and material selection. []

Q8: What are the main applications of this compound?

A8: this compound is primarily known for its potential use as a powerful oxidizer in rocket propulsion systems. Its high energy content makes it suitable for high-performance applications. [, , ]

Q9: How does this compound react with hydrazine in rocket combustors?

A9: Studies using mass spectrometry have analyzed the combustion products of hydrazine and this compound in rocket combustors. These studies provide insights into the reaction mechanism and identify products such as hydrogen fluoride (HF), hydrogen chloride (HCl), hydrogen gas (H2), nitrogen gas (N2), and ammonia (NH3). []

Q10: Can this compound be used for fluorination reactions?

A10: Yes, this compound can be employed as a fluorinating agent in certain chemical reactions, particularly in substitutive aromatic fluorination. []

Q11: What are the toxicological effects of this compound exposure?

A11: this compound is highly toxic, primarily targeting the respiratory system upon inhalation. Studies on various species have determined lethal concentration (LC50) values and revealed respiratory damage as the primary cause of mortality. [, ]

Q12: What are the environmental concerns associated with this compound?

A12: this compound's release into the environment raises concerns due to its toxicity and potential for acid rain formation. Research focuses on understanding its environmental fate, impact on ecosystems, and mitigation strategies. [, , ]

Q13: How is this compound handled and stored safely?

A13: Handling and storing this compound requires strict safety protocols due to its high reactivity and toxicity. Specialized equipment, personal protective gear, and rigorous procedures are essential to minimize risks. [, ]

Q14: What are the regulatory guidelines for this compound?

A14: Stringent regulations govern the use, handling, and disposal of this compound due to its hazardous nature. Compliance with these regulations is crucial to ensure safety and environmental protection. []

Q15: What is the role of computational chemistry in understanding this compound?

A15: Computational chemistry tools contribute significantly to studying this compound. Molecular modeling, simulations, and calculations provide insights into its structure, reactivity, and interactions with other molecules. []

Q16: What are the future research directions for this compound?

A16: Ongoing research on this compound encompasses exploring safer handling methods, understanding its environmental fate and impact, developing efficient disposal techniques, and investigating its potential in emerging applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。